(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.: 828926-46-1
Cat. No.: VC13644021
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828926-46-1 |
|---|---|
| Molecular Formula | C10H12BrN |
| Molecular Weight | 226.11 g/mol |
| IUPAC Name | (1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 |
| Standard InChI Key | JBGXAYOORBASGV-SNVBAGLBSA-N |
| Isomeric SMILES | C1C[C@H](C2=C(C1)C=C(C=C2)Br)N |
| SMILES | C1CC(C2=C(C1)C=C(C=C2)Br)N |
| Canonical SMILES | C1CC(C2=C(C1)C=C(C=C2)Br)N |
Introduction
Structural Characteristics
Molecular Identity
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IUPAC Name: (1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
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Molecular Formula: C₁₀H₁₂BrN
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CAS Registry Numbers:
Stereochemistry and Conformation
The (R)-configuration at the chiral center (C1) dictates its three-dimensional arrangement, critical for interactions with biological targets. Key structural descriptors include:
Crystallographic Data
Limited crystallographic data are available, but X-ray studies of analogous compounds suggest a boat conformation for the tetrahydronaphthalene ring, stabilized by intramolecular hydrogen bonding .
Synthesis and Manufacturing
Route 1: Reductive Amination
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Bromination: 6-Methyl-1,2,3,4-tetrahydronaphthalene is brominated using N-bromosuccinimide (NBS) in CCl₄ to yield 6-bromo-1,2,3,4-tetrahydronaphthalene.
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Amination: The intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, preserving the (R)-configuration via chiral auxiliaries or asymmetric catalysis .
Route 2: Resolution of Racemates
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Chiral Chromatography: Racemic 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (R)-enantiomer .
Industrial-Scale Production
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Catalytic Asymmetric Synthesis: Nickel-catalyzed hydrogenation of imine precursors achieves enantiomeric excess (ee) >98% under high-pressure H₂ (50 bar) .
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Yield Optimization: Pilot studies report yields of 72–85% for multi-gram syntheses .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 300 ± 42°C (760 mmHg) | |
| Density | 1.45 g/cm³ (predicted) | |
| LogP (Octanol-Water) | 3.49 | |
| Solubility | Slightly soluble in water; | |
| Soluble in DMSO, ethanol |
Biological Activity and Applications
Case Study: Enantiomer-Specific Effects
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(R)- vs. (S)-Enantiomers: The (R)-form exhibits 5-fold higher 5-HT₁A binding affinity compared to the (S)-enantiomer, underscoring stereochemistry’s role in bioactivity .
Comparative Analysis with Analogues
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